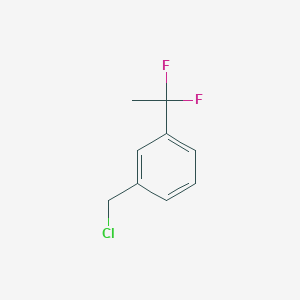
1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene is an organic compound characterized by the presence of a chloromethyl group and a difluoroethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene typically involves the chloromethylation of 3-(1,1-difluoroethyl)benzene. This can be achieved through the reaction of 3-(1,1-difluoroethyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene can be compared with similar compounds such as:
1-(Chloromethyl)-4-(1,1-difluoroethyl)benzene: Similar structure but with the chloromethyl group in the para position, which may affect its reactivity and interaction with biological targets.
1-Bromo-4-(1,1-difluoroethyl)benzene:
2-Bromo-1,1-difluoroethylbenzene: Another related compound with a bromine atom, used in similar synthetic applications but with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and difluoroethyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H9ClF2 |
|---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C9H9ClF2/c1-9(11,12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 |
InChI Key |
FGDRDRWSOAEMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


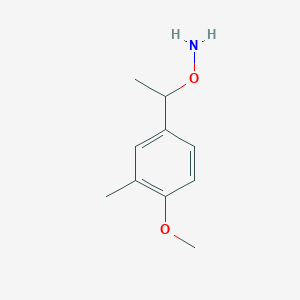
![4-Azabicyclo[4.1.0]-heptan-1-ylmethanol](/img/structure/B11754532.png)
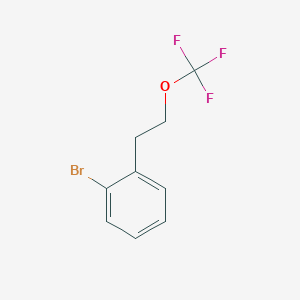
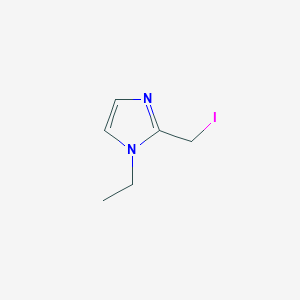
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
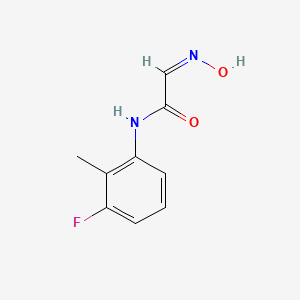
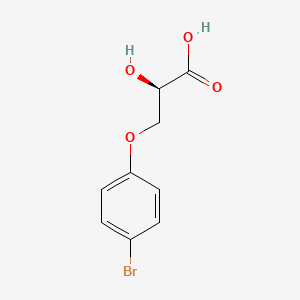
![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
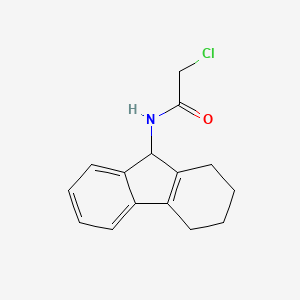
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
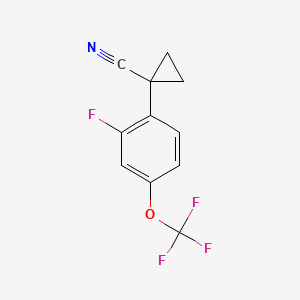
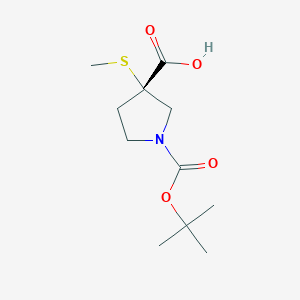
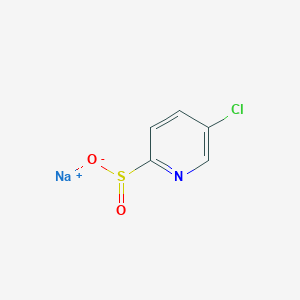
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
